Lithium zirconate

Descripción general

Descripción

Lithium zirconate (Li2ZrO3) is a ceramic material composed of lithium, zirconium, and oxygen. It has a wide range of applications in the field of materials science and engineering and has been used in a variety of industries, including electronics, aerospace, and energy. Lithium zirconate is a promising material due to its high electrical conductivity, low cost, and environmental friendliness. In addition, it has a range of applications in the field of scientific research, including its use as a catalyst and as a material for drug delivery.

Aplicaciones Científicas De Investigación

Solid-State Lithium-Ion Batteries

- Application Summary: Lithium Zirconate (Li2ZrO3) is used in solid-state lithium-ion batteries . These batteries are a type of rechargeable battery that uses a solid material as the electrolyte, which allows for higher energy density and improved safety compared to traditional liquid electrolyte batteries .

- Methods of Application: The solid-state reaction of Li2CO3 with ZrO2 is carried out by TG-DTA at different heating rates from room temperature to 1100 °C . The thermal data is used to calculate the kinetic parameters .

- Results or Outcomes: The results confirmed the formation of pure m-Li2ZrO3, consists of semispherical particles of about 490 nm, using a very short reaction time . The average activation energy obtained by FWO and KAS methods were 274.73 and 272.50 kJ/mol, respectively .

Solid Sorbent for CO2 Capture

- Application Summary: Lithium Zirconate is used as a solid sorbent for CO2 capture . This application is particularly relevant in the context of climate change, as it provides a method for capturing and storing carbon dioxide, a major greenhouse gas .

- Methods of Application: The solid-state reaction of Li2CO3 with ZrO2 is used to form Li2ZrO3 . This reaction is carried out at different heating rates .

- Results or Outcomes: The formation of m-Li2ZrO3 from Li2CO3 with ZrO2 is governed by the three-dimensional diffusion mechanism .

Use in Nuclear Reactors

- Application Summary: Lithium Zirconate is used in nuclear reactors . It is a ceramic material that can withstand high temperatures and has a high melting point, making it suitable for use in the harsh conditions inside a nuclear reactor .

- Methods of Application: The solid-state reaction of Li2CO3 with ZrO2 is used to form Li2ZrO3 . This reaction is carried out at different heating rates .

- Results or Outcomes: The formation of m-Li2ZrO3 from Li2CO3 with ZrO2 is governed by the three-dimensional diffusion mechanism .

Solid Electrolyte in Lithium-Ion Batteries

- Application Summary: Lithium lanthanum zirconium oxide (LLZO) is a solid-state electrolyte material that has become a promising candidate for application in electrical energy storage to replace the liquid electrolyte used in lithium-ion battery technology .

- Methods of Application: Spark plasma sintering (SPS) is used to obtain a dense ceramic cubic LLZO solid electrolyte at temperature as low as 850 °C through solid-state synthesis . This is far lower than the sintering temperature for obtaining cubic LLZO reported in the literature .

- Results or Outcomes: The highest ionic conductivity of 4.9×10 –4 S/cm with activation energy of 0.18 eV was recorded for the sample sintered at 950 °C for 30 min .

High-Temperature CO2 Absorption

- Application Summary: Lithium-containing zirconates (LixZryOz) are promising materials for high-temperature chemisorption of CO2 and have attracted tremendous interest .

- Methods of Application: The solid-state reaction of Li2CO3 with ZrO2 is used to form LixZryOz . This reaction is carried out at different heating rates .

- Results or Outcomes: The formation of LixZryOz from Li2CO3 with ZrO2 is governed by the three-dimensional diffusion mechanism .

Anode Material in Lithium-Ion Batteries

- Application Summary: Lithium zirconate (LZO) is a prototype material for studies of Li+ ion mobility with a wide range of possible applications such as a ceramic breeder for nuclear reactors, a reversible sorbent for carbon dioxide capture, a coating for cathodes and anodes or even directly as an anode material in lithium-ion batteries .

- Methods of Application: The solid-state reaction of Li2CO3 with ZrO2 is used to form LZO . This reaction is carried out at different heating rates .

- Results or Outcomes: The formation of LZO from Li2CO3 with ZrO2 is governed by the three-dimensional diffusion mechanism .

Coating for Cathodes and Anodes

- Application Summary: Lithium zirconate (LZO) is a prototype material for studies of Li+ ion mobility with a wide range of possible applications such as a ceramic breeder for nuclear reactors, a reversible sorbent for carbon dioxide capture, a coating for cathodes and anodes or even directly as an anode material in lithium-ion batteries .

- Methods of Application: The solid-state reaction of Li2CO3 with ZrO2 is used to form LZO . This reaction is carried out at different heating rates .

- Results or Outcomes: The formation of LZO from Li2CO3 with ZrO2 is governed by the three-dimensional diffusion mechanism .

Propiedades

IUPAC Name |

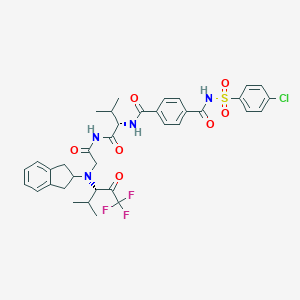

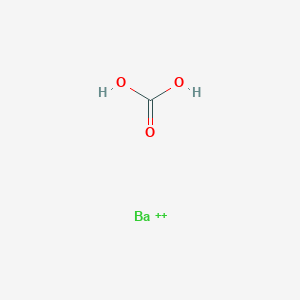

dilithium;dioxido(oxo)zirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.3O.Zr/q2*+1;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKLXRHTVCSWPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[O-][Zr](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2O3Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium zirconate | |

CAS RN |

12031-83-3 | |

| Record name | Zirconate (ZrO32-), lithium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dilithium zirconium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.